リン酸水素二リチウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

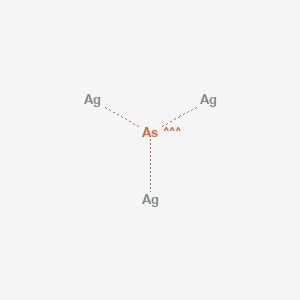

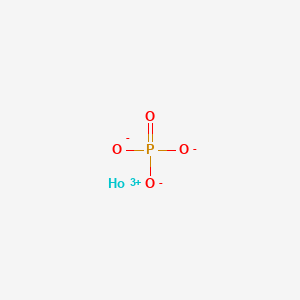

Lithium dihydrogen phosphate, also known as LiH2PO4, is an inorganic salt compound containing lithium and phosphate. It is a white, odorless, and crystalline substance that is soluble in water. LiH2PO4 has a variety of uses in scientific research, lab experiments, and medical applications.

科学的研究の応用

イオン伝導体

リン酸水素二リチウム (LDP) は、イオン伝導体として研究されています . LDP 中のリン原子とリチウム原子の電子環境は、単結晶核磁気共鳴 (NMR) 分光法によって研究されてきました . この導電率は、主に LDP の結晶格子におけるプロトンの高速移動によるものです . これは、燃料電池または充電式バッテリー用途に適した材料となります .

リチウムイオン電池用カソード材料

LDP は、LiMX2O7 (M = Fe, V; x =P, As) カソード材料の前駆体として使用されます . リン酸鉄リチウム (LiFePO4) 系材料は、低コスト、安全性、環境への影響が少ないことから、リチウムイオン電池のカソード材料として最も有望な候補の 1 つです .

AC および DC 導電率の研究

LDP の電気的特性は、さまざまな温度における周波数の関数として、複素インピーダンス分光法を使用して研究されました . 導電率の周波数依存性は、ジョンスケールの法則によって解釈されます . 輸送は、調査対象材料の構造におけるプロトンの移動によって支配されるイオンホッピング機構によるものです .

構造と電子の特性評価

作用機序

Target of Action

Lithium dihydrogen phosphate (LiH2PO4) is an important material in battery technology and catalysis . Its primary targets are the biochemical pathways and processes involved in these applications.

Mode of Action

LiH2PO4 interacts with its targets through a process known as nucleation, which can be described by a power law resembling mass action kinetics . The constructed reaction kinetic model includes consecutive reversible complex formation preceding the heterogeneous reaction .

Biochemical Pathways

LiH2PO4 affects several biochemical pathways. It competes with other cations, especially sodium and magnesium, for macromolecular binding sites . This competition modulates the biochemical phenotype .

Pharmacokinetics

The pharmacokinetics of LiH2PO4 involve its absorption, distribution, metabolism, and excretion (ADME). The compound is crystallized in the orthorhombic system . Its electrical properties have been studied using complex impedance spectroscopy, revealing that the transport is through an ion hopping mechanism dominated by the motion of the proton in the structure of the investigated material .

Result of Action

The action of LiH2PO4 results in changes at the molecular and cellular levels. Its interaction with its targets leads to changes in the conductivity of the material , which is crucial for its applications in battery technology and catalysis .

Action Environment

The action, efficacy, and stability of LiH2PO4 are influenced by environmental factors. For instance, its stability is affected by temperature and humidity . It has been shown that pure LiH2PO4, in the presence of sufficient humidity, is stable up to 360 °C . Furthermore, the compound’s conductivity is influenced by the frequency and temperature .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Lithium dihydrogen phosphate has been studied for its role in water electrolysis at elevated temperatures . It is shown that pure lithium dihydrogen phosphate, in the presence of sufficient humidity, is stable up to 360 °C . It is structurally disordered and superprotonic conducting with conductivities reaching 0.48 S*cm −1 . The transport is through an ion hopping mechanism dominated by the motion of the proton in the structure of the investigated material .

Cellular Effects

The electrical properties of lithium dihydrogen phosphate were studied using complex impedance spectroscopy as a function of frequency at various temperatures . The Nyquist plots are well fitted to an equivalent circuit consisting of a series of combination of grains and inhomogeneous electrode surface effect .

Molecular Mechanism

The frequency dependence of the conductivity of lithium dihydrogen phosphate is interpreted in terms of Jonscher’s law . Moreover, the near value of the activation energies obtained from the equivalent circuit and analysis of M ″ confirms that the transport is through an ion hopping mechanism dominated by the motion of the proton in the structure of the investigated material .

Temporal Effects in Laboratory Settings

Lithium dihydrogen phosphate was studied for water electrolysis at elevated temperatures . It is shown that pure lithium dihydrogen phosphate, melting at 224 °C and with correct DSC and X-ray diffraction diagram, in the presence of sufficient humidity is stable up to 360 °C .

Metabolic Pathways

Lithium dihydrogen phosphate is involved in the water electrolysis process at elevated temperatures

Transport and Distribution

The transport of lithium dihydrogen phosphate is through an ion hopping mechanism dominated by the motion of the proton in the structure of the investigated material

特性

| { "Design of the Synthesis Pathway": "The synthesis of lithium dihydrogen phosphate can be achieved through a reaction between lithium hydroxide and phosphoric acid.", "Starting Materials": ["Lithium hydroxide", "Phosphoric acid"], "Reaction": [ "Add phosphoric acid to a reaction vessel", "Slowly add lithium hydroxide to the reaction vessel while stirring", "Heat the reaction mixture to 80-90°C and maintain the temperature for 2-3 hours", "Allow the mixture to cool to room temperature", "Filter the resulting solid and wash it with water", "Dry the solid in an oven at 100°C for several hours until a constant weight is achieved", "The resulting product is lithium dihydrogen phosphate" ] } | |

CAS番号 |

13453-80-0 |

分子式 |

H3LiO4P |

分子量 |

105.0 g/mol |

IUPAC名 |

lithium;dihydrogen phosphate |

InChI |

InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChIキー |

OQPHEVHDBFEJRQ-UHFFFAOYSA-N |

SMILES |

[Li+].OP(=O)(O)[O-] |

正規SMILES |

[Li].OP(=O)(O)O |

その他のCAS番号 |

13453-80-0 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)

![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)

![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)